molecular formula C14H23NO3 B022154 O-Demethylmetoprolol CAS No. 62572-94-5

O-Demethylmetoprolol

Cat. No. B022154
CAS RN: 62572-94-5
M. Wt: 253.34 g/mol
InChI Key: CUKXSBOAIJILRY-UHFFFAOYSA-N
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Patent
US04760182

Procedure details

10 g of 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane produced in Example 1 was refluxed in 50 mL of isopropylamine for 16 hrs. The amine was removed under reduced pressure, the residue dissolved in warm toluene and the toluene removed under reduced pressure. On standing the oil solidified. Yield=12.8 g (98%). After recrystallization in petroleum ether this solid had a melting point of 77°-78° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][CH:10]2[O:12][CH2:11]2)=[CH:6][CH:5]=1.[CH:15]([NH2:18])([CH3:17])[CH3:16]>>[OH:1][CH2:2][CH2:3][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][CH:10]([OH:12])[CH2:11][NH:18][CH:15]([CH3:17])[CH3:16])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCCC1=CC=C(OCC2CO2)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The amine was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in warm toluene
CUSTOM
Type
CUSTOM
Details
the toluene removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
After recrystallization in petroleum ether this solid

Outcomes

Product
Name
Type
Smiles
OCCC1=CC=C(OCC(CNC(C)C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.